[(3-Methoxyphenyl)methyl](3-methylbutyl)amine [(3-Methoxyphenyl)methyl](3-methylbutyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20388816
InChI: InChI=1S/C13H21NO/c1-11(2)7-8-14-10-12-5-4-6-13(9-12)15-3/h4-6,9,11,14H,7-8,10H2,1-3H3
SMILES:
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol

[(3-Methoxyphenyl)methyl](3-methylbutyl)amine

CAS No.:

Cat. No.: VC20388816

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

[(3-Methoxyphenyl)methyl](3-methylbutyl)amine -

Specification

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
IUPAC Name N-[(3-methoxyphenyl)methyl]-3-methylbutan-1-amine
Standard InChI InChI=1S/C13H21NO/c1-11(2)7-8-14-10-12-5-4-6-13(9-12)15-3/h4-6,9,11,14H,7-8,10H2,1-3H3
Standard InChI Key DLLFBNZJMRONAL-UHFFFAOYSA-N
Canonical SMILES CC(C)CCNCC1=CC(=CC=C1)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[(3-methoxyphenyl)methyl]-3-methylbutan-1-amine, reflects its two primary components:

  • A 3-methoxybenzyl group (aromatic ring with a methoxy substituent at the meta position).

  • A 3-methylbutylamine chain (branched aliphatic amine with a tertiary carbon) .

The methoxy group (-OCH₃) enhances electron density on the phenyl ring, influencing reactivity in electrophilic substitution reactions. Meanwhile, the branched alkyl chain contributes to lipophilicity, as evidenced by its computed XLogP3 value of ~2.7 .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₁NO
Molecular Weight207.31 g/mol
CAS Registry Number932261-13-7
XLogP3 (Lipophilicity)~2.7 (estimated from analogs)
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors2 (amine and methoxy groups)

Synthesis and Characterization

Synthetic Pathways

The synthesis of (3-Methoxyphenyl)methylamine typically involves reductive amination between 3-methoxybenzaldehyde and 3-methylbutylamine. Key steps include:

  • Condensation: 3-Methoxybenzaldehyde reacts with 3-methylbutylamine in a polar aprotic solvent (e.g., tetrahydrofuran) to form an imine intermediate.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the imine to the secondary amine.

Alternative routes utilize pre-formed benzyl halides, such as 3-methoxybenzyl chloride, reacting with 3-methylbutylamine under basic conditions .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)AdvantagesLimitations
Reductive Amination75–85≥97High atom economyRequires strict moisture control
Alkylation of Amine65–70≥95Simpler purificationLower regioselectivity

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.25–7.15 (m, 1H, aromatic), 6.85–6.75 (m, 2H, aromatic), 3.80 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂NH), 2.50–2.30 (m, 2H, NCH₂), 1.60–1.40 (m, 3H, CH(CH₃)₂).

  • Mass Spectrometry: ESI-MS (m/z): 208.2 [M+H]⁺ .

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

The compound’s amine functionality makes it a precursor for:

  • Serotonin Receptor Modulators: Structural analogs demonstrate affinity for 5-HT₁ₐ and 5-HT₂ receptors, suggesting potential antidepressant applications .

  • Antiviral Agents: Branched alkyl amines are explored as inhibitors of viral envelope glycoproteins .

Industrial Applications

  • Corrosion Inhibitors: The lipophilic alkyl chain facilitates adsorption onto metal surfaces, reducing oxidation rates in acidic environments.

  • Polymer Additives: Acts as a curing agent for epoxy resins, enhancing thermal stability .

Comparison with Structural Analogs

N-[(3-Methoxyphenyl)methyl]butan-1-amine

This analog (PubChem CID 487841) replaces the 3-methylbutyl group with a linear butyl chain, resulting in:

  • Reduced Lipophilicity: XLogP3 = 2.2 vs. 2.7 for the target compound .

  • Lower Bioavailability: Linear chains exhibit faster metabolic clearance in hepatic microsomal assays .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the alkyl chain to optimize receptor binding.

  • Green Synthesis: Developing catalytic methods using recyclable solvents and catalysts.

  • In Vivo Studies: Preclinical evaluation of pharmacokinetics and toxicity.

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